
2-(9H-fluoren-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-fluoren-2-yl)acetic acid is an organic compound with the molecular formula C15H12O2 It consists of a fluorene moiety attached to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(9H-fluoren-2-yl)acetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts reaction of fluorene with methyl α-chloro-α-(methylthio)acetate, followed by hydrolysis . The reaction typically requires a catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(9H-fluoren-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Fluorenone or fluorenecarboxylic acid.
Reduction: Fluorenemethanol or fluorene.
Substitution: Halogenated fluorenes.
Scientific Research Applications
2-(9H-fluoren-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response. The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
9-Fluoreneacetic acid: Similar structure but with the acetic acid group attached at a different position on the fluorene ring.
Fluorenone: An oxidized form of fluorene with a ketone group.
Fluorenemethanol: A reduced form of fluorene with a hydroxyl group.
Uniqueness: 2-(9H-fluoren-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals.
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(9H-fluoren-2-yl)acetic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)8-10-5-6-14-12(7-10)9-11-3-1-2-4-13(11)14/h1-7H,8-9H2,(H,16,17) |
InChI Key |
JZFNJONRKSSDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

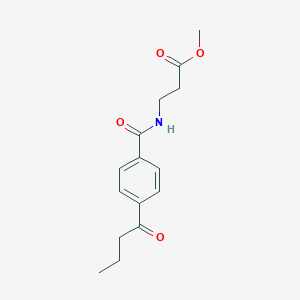
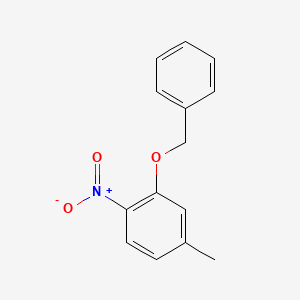
![3-Methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-2-carboxylic acid methyl ester](/img/structure/B8739933.png)


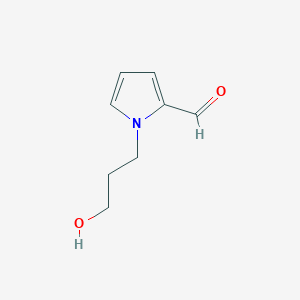
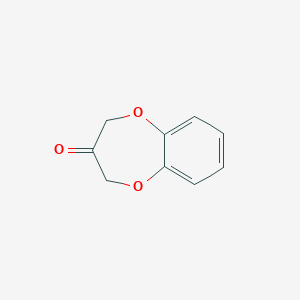
![Formamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)-](/img/structure/B8739992.png)

![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B8740009.png)
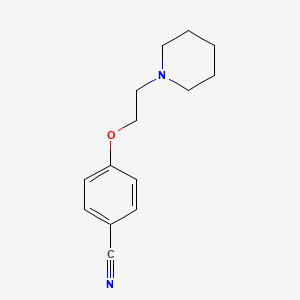
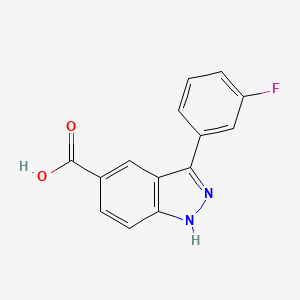
![2-Amino-5-chloro-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B8740016.png)
